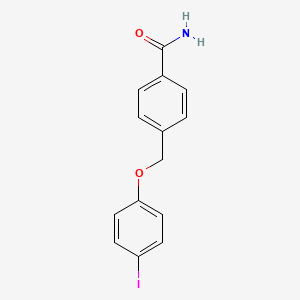

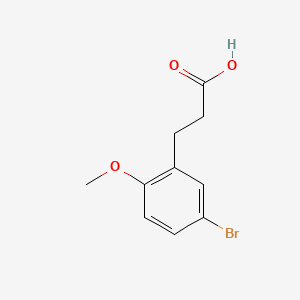

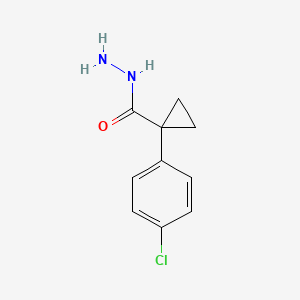

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of New Compounds

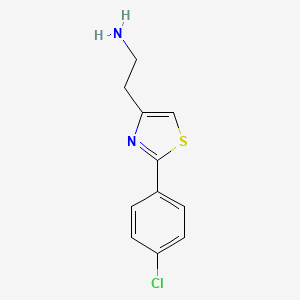

The compound is used as a starting material in the synthesis of new compounds. For instance, it was used in the synthesis of 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea . This compound was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield .

Inhibitory Activity Against Human Soluble Epoxide Hydrolase (sEH)

The compound has been observed to have inhibitory activity against human soluble epoxide hydrolase (sEH) . sEH is involved in the metabolism of epoxy fatty acids to corresponding vicinal diols through a catalytic addition of water . The resulting dihydroxyepoxyeicosatrienoic acids promote various pathological states, such as pain and inflammation . Thus, inhibition of sEH could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .

Synthesis of Schiff-Base Ligands

The compound is used in the synthesis of Schiff-base ligands. The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained with the method of mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol as an initial material .

Use in Green Chemistry

Substitution of adamantane with natural monoterpene fragments or their simultaneous introduction into the same molecule can provide great benefits in the field of green chemistry .

Antiviral Activity

Compounds containing imines derived from camphor possess various biological activities, including strong antiviral activity .

Use in the Synthesis of Soluble Epoxide Hydrolase Inhibitors

The compound is used in the synthesis of soluble epoxide hydrolase inhibitors . These inhibitors are beneficial in the treatment of various diseases .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine, have been found to interact with the 5-hydroxytryptamine receptor 2c in humans . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Biochemical Pathways

For instance, some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They may interfere with the metabolic pathways of the parasites, leading to their death.

Pharmacokinetics

It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes and potentially resulting in therapeutic effects .

Action Environment

The action, efficacy, and stability of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or organisms

properties

IUPAC Name |

1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBWBUFTEPDFBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)